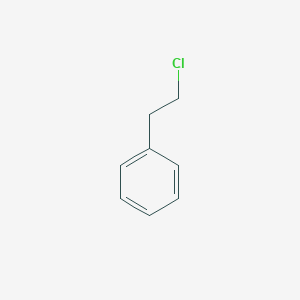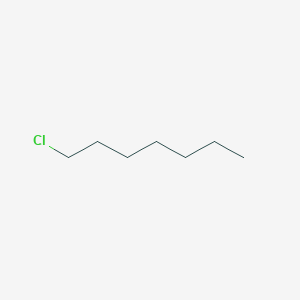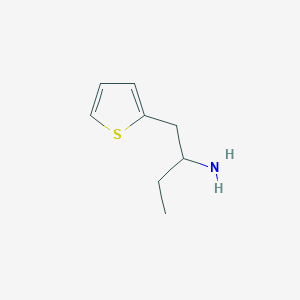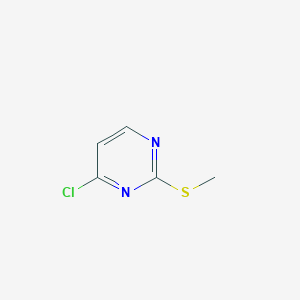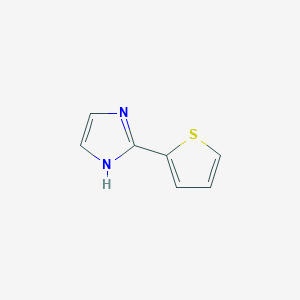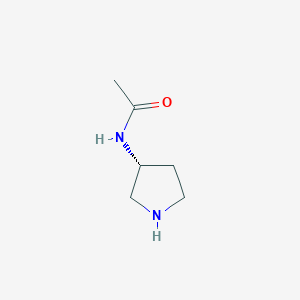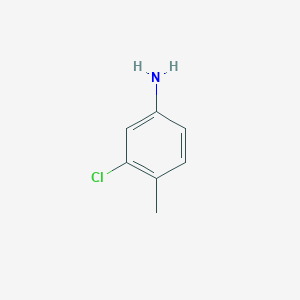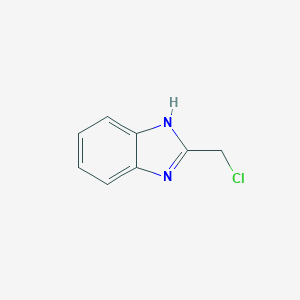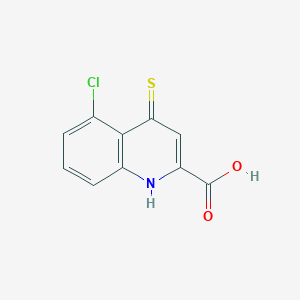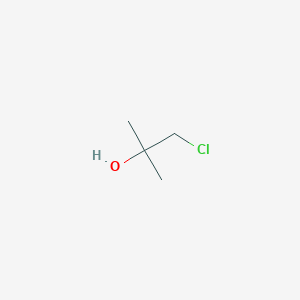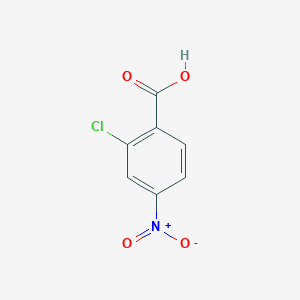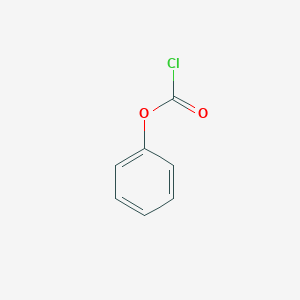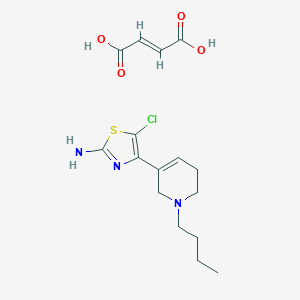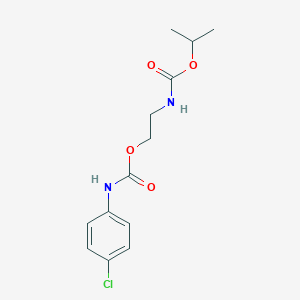
2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate
Overview
Description
“2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” is a chemical compound12. However, there is limited information available about this specific compound. It is important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific synthesis analysis for “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. However, similar compounds have been synthesized and evaluated for their anti-tubercular activity3.Molecular Structure Analysis
The molecular structure of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” is not readily available. However, a similar compound, “2-(DIETHYLAMINO)ETHYL N-(4-CHLOROPHENYL)CARBAMATE”, has a linear formula of C13H19ClN2O24.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. However, ethyl carbamate, a related compound, is known to form in low quantities in many types of fermented foods and drinks5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, a similar compound, “2-(DIETHYLAMINO)ETHYL N-(4-CHLOROPHENYL)CARBAMATE”, has a molecular weight of 270.7624.Scientific Research Applications
Optical Properties and Electroluminescence
Research on carbazole and triphenylamine-substituted ethenes, which share a structural motif with 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, has shown that these compounds exhibit aggregation-induced emission, mechanochromism, and blue electroluminescence. These properties are significant for the development of new optoelectronic materials, with potential applications in light-emitting diodes (LEDs) and sensors (Chan et al., 2014).
Carbon Dioxide as a Carbonylating Agent
The use of carbon dioxide as a carbonylating agent in synthesizing cyclic ureas, 2-oxazolidinones, and 2-oxazinones, underscores a green chemistry approach for the functionalization of amines. This methodology highlights the versatility of carbamate compounds in synthesizing valuable heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Paz et al., 2010).
Antimicrobial and Antimycobacterial Activities
A series of substituted 2-hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(alkoxycarbonyl)amino]benzoates demonstrated antimicrobial and antimycobacterial activities, indicating the potential of carbamate derivatives in developing new antimicrobial agents. These compounds showed significant activity against mycobacterial species, suggesting their potential use in treating mycobacterial infections (Tengler et al., 2013).
Herbicidal Applications
The crystal structure analysis of propaquizafop, a herbicide that shares a functional group similarity with 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate, provides insights into its mode of action and interaction with target sites in plants. This research contributes to the design of more efficient and selective herbicidal agents (Jeon et al., 2014).
Synthesis of Condensed Heterocyclic Compounds
Rhodium-catalyzed oxidative coupling of substituted arene or heteroarene carboxylic acids with alkynes offers a waste-free synthesis method for condensed heterocyclic compounds, illustrating the utility of carbamate compounds in facilitating novel synthetic routes for complex heterocycles (Shimizu et al., 2009).
Safety And Hazards
The safety and hazards of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, ethyl carbamate, a related compound, is known to be a carcinogen5.
Future Directions
The future directions for the research and development of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate” are not readily available. However, given the potential similarities to other carbamate compounds, it could be of interest in various fields of research.
Please note that the information provided is based on the limited data available and may not fully represent the properties of “2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate”. For more accurate and comprehensive information, further research and analysis would be required.
properties
IUPAC Name |
2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-9(2)20-12(17)15-7-8-19-13(18)16-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGKZISHHKFFGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NCCOC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324304 | |
| Record name | 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807013 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |
CAS RN |
136204-68-7 | |
| Record name | 2-(propan-2-yloxycarbonylamino)ethyl N-(4-chlorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



